molecular formula C23H21FN4O2S2 B278115 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea

Cat. No. B278115
M. Wt: 468.6 g/mol
InChI Key: QYFLWZPFGARIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to apoptosis (programmed cell death) of cancer cells and prevents the development of drug resistance.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to have minimal toxicity and side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound also has good oral bioavailability, which makes it suitable for oral administration in clinical settings. However, N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has limited solubility in water, which can affect its formulation and delivery. The compound also has a relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. One potential application is in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, the clinical efficacy and safety of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea need to be further evaluated in larger clinical trials to determine its potential as a treatment for various types of cancers.
Conclusion:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancers. The compound has a selective mechanism of action, good oral bioavailability, and minimal toxicity in preclinical studies. However, further research is needed to fully understand the pharmacokinetics and clinical efficacy of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The future development and application of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea will depend on the results of ongoing clinical trials and further preclinical studies.

Synthesis Methods

The synthesis of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves a series of chemical reactions that start with the coupling of 4-(2-fluorobenzoyl) piperazine and 4-nitrophenyl isocyanate. The resulting product is then subjected to reduction and coupling with 2-thiophenecarboxylic acid chloride to form N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

properties

Molecular Formula

C23H21FN4O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21FN4O2S2/c24-19-5-2-1-4-18(19)22(30)28-13-11-27(12-14-28)17-9-7-16(8-10-17)25-23(31)26-21(29)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31)

InChI Key

QYFLWZPFGARIBN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.